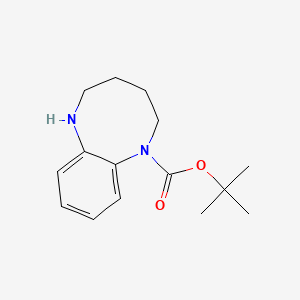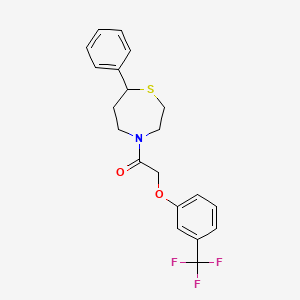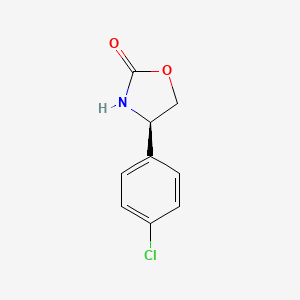
tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: tert-Butyl chloroformate.
Reaction Conditions: The reaction is conducted under basic conditions, often using a base like triethylamine or pyridine, at room temperature.
Procedure: The benzodiazocine intermediate is treated with tert-butyl chloroformate to introduce the tert-butyl group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate typically involves the following steps:
-
Formation of the Benzodiazocine Ring
Starting Materials: Aniline derivatives and dihaloalkanes.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The aniline derivative reacts with the dihaloalkane to form the benzodiazocine ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Products: Reduction can yield amines or alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Conducted under reflux in inert solvents.
Products: Substitution reactions can introduce various functional groups, such as halides or esters.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: Utilized in the study of biological pathways and mechanisms due to its stability and reactivity.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism by which tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate exerts its effects involves:
Molecular Targets: Interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: Influences various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another bicyclic compound with similar structural features but differing in the nitrogen atom placement.
1,2,3,4-Tetrahydroisoquinoline: Shares the benzene ring fused to a nitrogen-containing ring but lacks the tert-butyl group.
Uniqueness
Stability: The presence of the tert-butyl group enhances the compound’s stability compared to its analogs.
Lipophilicity: Increased lipophilicity due to the tert-butyl group, improving its ability to cross biological membranes.
Reactivity: The unique structure allows for specific reactivity patterns, making it a versatile intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydro-1H-1,6-benzodiazocine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-6-10-16-12-8-4-5-9-13(12)17/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOZTPKIELHLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]butanamide](/img/structure/B2819168.png)
![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![(2Z)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2819174.png)
![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2819176.png)

![ethyl (2Z)-2-({4-[bis(2-methoxyethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
![2-chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2819183.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)


